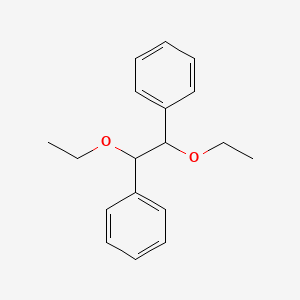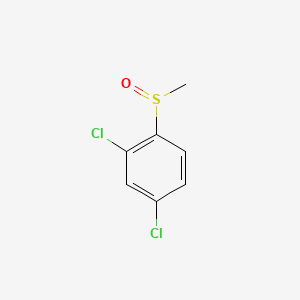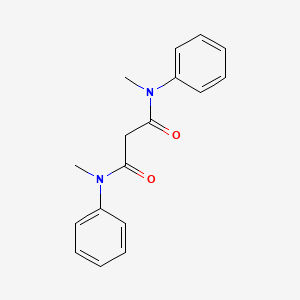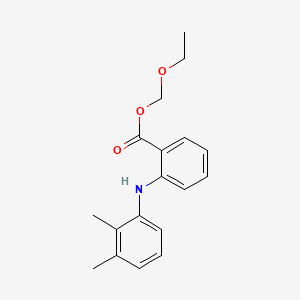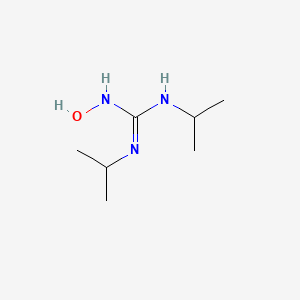![molecular formula C20H12N2O4 B14681983 (9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene CAS No. 30084-68-5](/img/structure/B14681983.png)
(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene is an organic compound belonging to the class of nitrofluorenes This compound is characterized by the presence of a nitro group and a fluorene backbone, which is further substituted with a nitrophenylmethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene typically involves a multi-step process. One common method includes the nitration of fluorene to introduce the nitro group, followed by a condensation reaction with 4-nitrobenzaldehyde to form the final product. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
Applications De Recherche Scientifique
(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of (9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
2-nitrofluorene: Lacks the nitrophenylmethylidene group, making it less complex.
4-nitrobenzaldehyde: Contains the nitrophenyl group but lacks the fluorene backbone.
9-fluorenone: Contains the fluorene backbone but lacks the nitro and nitrophenylmethylidene groups.
Uniqueness: (9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene is unique due to the combination of the nitro group, fluorene backbone, and nitrophenylmethylidene group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
Propriétés
Numéro CAS |
30084-68-5 |
|---|---|
Formule moléculaire |
C20H12N2O4 |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H12N2O4/c23-21(24)14-7-5-13(6-8-14)11-19-17-4-2-1-3-16(17)18-10-9-15(22(25)26)12-20(18)19/h1-12H/b19-11- |
Clé InChI |
NKGMHUXCLKRPBF-ODLFYWEKSA-N |
SMILES isomérique |
C1=CC=C\2C(=C1)C3=C(/C2=C\C4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)[N+](=O)[O-])C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



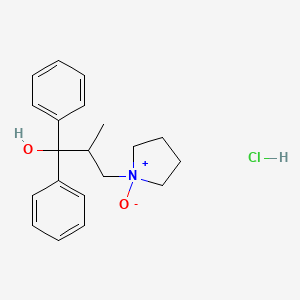
![4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14681912.png)
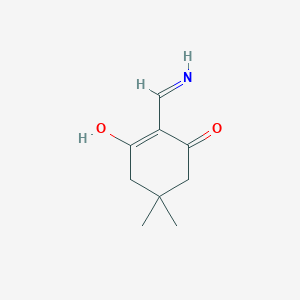
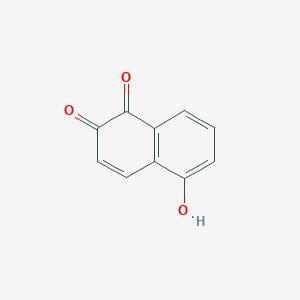
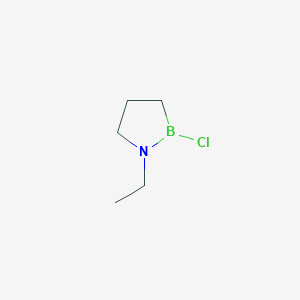
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
